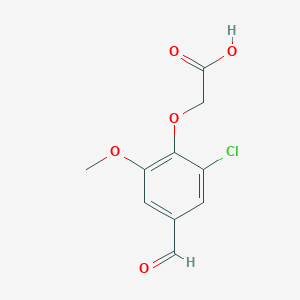![molecular formula C12H18N8O2S2 B1362435 Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione CAS No. 50346-47-9](/img/structure/B1362435.png)
Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione is a unique compound characterized by its spirocyclic structure, which incorporates both adamantane and imidazolidine moieties. This compound is notable for its rigid, three-dimensional framework, which imparts significant stability and distinct chemical properties. The adamantane unit is known for its diamond-like structure, contributing to the overall robustness of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione typically involves multicomponent reactions. One common method is the cycloaddition reaction, where azomethine ylides generated from isatin and amino acids react with adamantane derivatives . This reaction is often carried out under microwave irradiation to accelerate the reaction rate and improve yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of heterogeneous catalysts, such as metal oxides, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its rigid structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione exerts its effects often involves interaction with specific molecular targets. For instance, its rigid structure allows it to fit into enzyme active sites, inhibiting their activity. This compound can also disrupt cellular processes by interacting with DNA or proteins, leading to its potential use in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline-11,4-pyran]-2’-amines: Known for their biological activities and structural complexity.
Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1’-indene]: Notable for their use in drug discovery due to their unique conformational features.
Uniqueness
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione stands out due to its incorporation of the adamantane moiety, which imparts exceptional stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds .
Eigenschaften
CAS-Nummer |
50346-47-9 |
|---|---|
Molekularformel |
C12H18N8O2S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;3-methylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H12N4O2S.C3H6N4S/c1-5-6(3-4-14)7(15)13-8(10-5)11-9(12-13)16-2;1-8-3-5-2(4)6-7-3/h14H,3-4H2,1-2H3,(H,10,11,12);1H3,(H3,4,5,6,7) |
InChI-Schlüssel |
GYAQCPVYDHAICQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C34C(=O)NC(=O)N4 |
Kanonische SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CCO.CSC1=NNC(=N1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)




![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)



![2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1362392.png)

